molecular formula C16H21N3O3S B6540488 N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide CAS No. 1021253-06-4

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide

Cat. No.: B6540488
CAS No.: 1021253-06-4
M. Wt: 335.4 g/mol
InChI Key: WNAHROZMIRFJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is a pyridazinone derivative featuring a 4-methylphenyl substituent at position 3 of the pyridazinone ring. The compound is linked via a propyl chain to an ethane sulfonamide group. Its molecular formula is C₁₆H₂₁N₃O₃S, with a molecular weight of 335.4 g/mol. The 4-methylphenyl group contributes moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-23(21,22)17-11-4-12-19-16(20)10-9-15(18-19)14-7-5-13(2)6-8-14/h5-10,17H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAHROZMIRFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyDescription
Molecular Formula C19H25N3O2S
Molecular Weight 357.49 g/mol
IUPAC Name This compound

The compound primarily acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways. This mechanism is significant in reducing inflammation and modulating immune responses.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that the compound can significantly reduce eosinophil accumulation in lung tissues during allergic reactions, suggesting its potential use in treating asthma and other inflammatory diseases .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Cytoprotective Effects : In vitro studies reveal that it enhances cell viability under stress conditions, indicating potential applications in neuroprotection and cardioprotection .

Study 1: Anti-inflammatory Effects

A study conducted on A/J mice evaluated the compound's effectiveness in reducing allergen-induced lung inflammation. The results showed a marked decrease in pro-inflammatory cytokines (IL-4, IL-5, IL-13) and a reduction in airway hyper-reactivity (AHR) when administered prior to allergen exposure .

Study 2: Neuroprotective Effects

In a neuroprotection model using rat cortical neurons subjected to oxidative stress, this compound exhibited significant cytoprotective effects by reducing apoptosis markers and enhancing cell survival rates .

Summary of Findings

StudyEffect ObservedReference
Anti-inflammatoryReduced eosinophil accumulation and cytokines
NeuroprotectiveEnhanced cell viability under oxidative stress

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Property Target Compound 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide
Molecular Formula C₁₆H₂₁N₃O₃S C₂₂H₂₂FN₃O₃ C₂₄H₂₂N₄O₃
Molecular Weight 335.4 g/mol 395.4 g/mol 414.5 g/mol
Core Substituent 4-methylphenyl 4-methylphenyl 4-methoxyphenyl
Functional Group Ethane sulfonamide (-SO₂NH₂) Acetamide (-CONH₂) and 4-fluorophenoxy (-O-C₆H₄F) Quinoline-2-carboxamide (-CONH-C₉H₆N)
Key Features High polarity due to sulfonamide; moderate lipophilicity from methyl group. Fluorine enhances electronegativity; acetamide offers hydrogen-bonding potential. Methoxy increases polarity; quinoline enables π-π stacking or intercalation.

Implications of Structural Variations

  • Sulfonamide vs. Sulfonamides are also less prone to enzymatic hydrolysis compared to carboxamides, enhancing metabolic stability .
  • Aromatic Substituents: The 4-methylphenyl group in the target compound provides moderate lipophilicity, favoring passive diffusion across membranes. The 4-methoxyphenyl group in the quinoline analog introduces polarity via the methoxy (-OCH₃), which may improve water solubility but reduce blood-brain barrier penetration. The 4-fluorophenoxy group in the acetamide analog adds electronegativity, enabling dipole interactions with biological targets.
  • Molecular Weight and Bioavailability : The target compound (335.4 g/mol) adheres more closely to Lipinski’s "Rule of Five" (<500 g/mol) compared to the analogs (395.4–414.5 g/mol), suggesting superior oral bioavailability.

Hypothetical Pharmacological Implications

While specific bioactivity data are unavailable, structural trends suggest:

  • The sulfonamide group may enhance binding to enzymes like carbonic anhydrases or kinases, which often interact with sulfonamide-containing inhibitors.
  • The quinoline moiety in the third analog could facilitate intercalation into DNA or inhibition of topoisomerases, common mechanisms in anticancer agents.
  • The fluorophenoxy group in the second analog might improve target affinity in fluorophilic pockets, as seen in selective kinase inhibitors.

Preparation Methods

Diazotization and Cyclization

In Example 1 of Ambeed’s protocol, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O) to reduce the diazonium intermediate. The resulting hydrazine derivative undergoes cyclization under alkaline conditions (50% NaOH) to yield the pyridazinone core.

Key Reaction Parameters:

  • Temperature: 0–5°C (prevents side reactions)

  • Stoichiometry: 1:3.4 molar ratio of amine to SnCl₂

  • Yield: 93% after crystallization

Introduction of the Propylsulfonamide Side Chain

The propylsulfonamide side chain is introduced via nucleophilic substitution or coupling reactions.

Sulfonylation of Primary Amines

Ethanesulfonamide is typically synthesized by reacting ethanesulfonyl chloride with a primary amine. For the target compound, the amine intermediate 3-(3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl)propan-1-amine is generated first.

Alkylation of Pyridazinone Nitrogen

In a modified approach, the pyridazinone nitrogen undergoes alkylation with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form 1-(3-chloropropyl)-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine . The chlorine atom is then displaced by ammonia to yield the primary amine intermediate.

Optimization Notes:

  • Solvent: Dimethylformamide (DMF) enhances alkylation efficiency.

  • Temperature: 60–80°C accelerates substitution kinetics.

Sulfonamide Formation

The amine intermediate reacts with ethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to form the sulfonamide bond.

Reaction Conditions:

  • Molar ratio: 1:1.2 (amine:sulfonyl chloride)

  • Temperature: 0°C to room temperature (prevents overheating)

  • Workup: Aqueous extraction removes excess reagents.

Resolution of Enantiomers

The chiral center at the 5-methyl position of the pyridazinone ring necessitates enantioselective synthesis.

Chiral HPLC Separation

Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is resolved using chiral stationary phases (e.g., Chiralpak IA or IB columns) with acetonitrile and 0.1% diethylamine as the mobile phase. The (R)-enantiomer elutes second, achieving >99% enantiomeric excess (ee).

Chromatographic Parameters:

  • Column: Chiralpak IA (250 × 30 mm, 5 µm)

  • Flow rate: 60 mL/min

  • Detection: UV at 254 nm

Diastereomeric Salt Formation

Alternative resolutions use di-p-anisoyl-L-tartaric acid to form diastereomeric salts with the (R)-enantiomer, which are selectively crystallized from ethanol/water mixtures.

Final Coupling and Purification

The propylsulfonamide side chain is coupled to the resolved pyridazinone intermediate via reductive amination or direct alkylation.

Reductive Amination

A mixture of the pyridazinone amine, ethanesulfonyl chloride, and sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) facilitates the coupling.

Critical Factors:

  • pH control: Maintained at 6–7 using acetic acid.

  • Yield: 63–68% after recrystallization.

Purification Techniques

  • Recrystallization: Ethanol/water (3:1) removes unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) eluent isolates the pure product.

Analytical Characterization

The final compound is validated using spectroscopic and chromatographic methods:

Analytical Method Data
¹H NMR (DMSO-d₆) δ 1.04 (d, 3H, CH₃), 2.17–2.26 (m, 1H), 3.35–3.42 (m, 1H), 7.54 (d, 2H, J=8 Hz)
LC-MS (ESI+) m/z 350 [M+H]⁺
HPLC Purity >99% (Chiralpak IB, 100% acetonitrile)

Scalability and Industrial Considerations

Large-scale production faces challenges in enantiomeric purity and sulfonylation efficiency.

Cost-Effective Catalysts

Nickel-based catalysts reduce reliance on expensive chiral columns, enabling kilogram-scale resolutions.

Solvent Recovery

Ethanol and acetonitrile are recycled via distillation, reducing waste and production costs.

Emerging Methodologies

Recent patents (e.g., WO2018086703A1 ) highlight microwave-assisted synthesis for pyridazinone derivatives, reducing reaction times from hours to minutes. However, these methods remain untested for the target compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., ethanol, 80–100°C) .

Sulfonamide Coupling : Reacting the pyridazinone intermediate with ethanesulfonamide via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (60–90°C) to enhance yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can regioselectivity challenges during pyridazinone ring synthesis be addressed?

Answer:
Regioselectivity issues arise due to competing tautomeric forms of intermediates. Mitigation strategies include:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive hydroxyl groups during cyclization .
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic attack toward the desired position .
  • Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict favorable regiochemistry .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:
Core methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage (e.g., δ ~3.3 ppm for –SO₂NH– protons) .
  • FTIR : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies often stem from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) .
  • Structural Analogues : Compare activity trends with derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl substituents) to identify pharmacophores .
  • Purity Validation : Use HPLC-UV (>99% purity) to rule out impurities as confounding factors .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .
  • Enzyme Inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) due to sulfonamide’s known affinity .

Advanced: How can X-ray crystallography validate molecular conformation?

Answer:

  • Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Structure Refinement : WinGX/ORTEP for anisotropic displacement modeling and hydrogen-bonding network analysis .

Advanced: What computational strategies predict target binding modes?

Answer:

  • Molecular Docking : AutoDock Vina to simulate interactions with DHFR or viral proteases (e.g., SARS-CoV-2 Mpro) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Basic: How does the 4-methylphenyl substituent influence physicochemical properties?

Answer:

  • Lipophilicity : Increases logP (~2.8) compared to polar analogues (e.g., 4-methoxyphenyl, logP ~2.2), enhancing membrane permeability .
  • Metabolic Stability : Methyl groups reduce oxidative metabolism (CYP3A4), improving half-life in hepatic microsomal assays .

Advanced: What strategies optimize bioavailability without compromising activity?

Answer:

  • Prodrug Design : Introduce ester moieties to enhance solubility, with enzymatic cleavage in vivo .
  • Co-crystallization : Improve dissolution rates via co-formers (e.g., succinic acid) .
  • Salt Formation : Methanesulfonate salts to balance solubility and crystallinity .

Advanced: How to address conflicting SAR data for pyridazinone derivatives?

Answer:

  • Meta-Analysis : Pool data from analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify non-linear trends .
  • Free-Wilson Analysis : Decouple substituent contributions from scaffold effects .
  • Crystallographic Overlays : Compare ligand-bound protein structures to validate binding hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.